5-Iodo-2-methyl-3-nitroaniline
Overview
Description
5-Iodo-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-3-nitroaniline typically involves a multi-step process starting from 2-methyl-3-nitroaniline. The iodination of 2-methyl-3-nitroaniline can be achieved using sodium nitrite (NaNO2) and potassium iodide (KI) under acidic conditions . The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes substitution to introduce the iodine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-3-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the iodine atom.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can reduce the nitro group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methyl group.
Major Products Formed
Substitution: 5-Methoxy-2-methyl-3-nitroaniline
Reduction: 5-Iodo-2-methyl-3-phenylenediamine
Oxidation: 5-Iodo-2-carboxy-3-nitroaniline
Scientific Research Applications
5-Iodo-2-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-3-nitroaniline depends on its application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of halogen bonds, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-nitroaniline
- 2-Methyl-3-nitroaniline
- 4-Iodo-3-nitroaniline
Uniqueness
5-Iodo-2-methyl-3-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its ability to participate in halogen bonding, while the nitro and methyl groups influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-iodo-2-methyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKJQFUXXLZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288756 | |
Record name | 5-iodo-2-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-35-4 | |
Record name | NSC57461 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-iodo-2-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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